molecular formula C9H9BrO3 B14450146 Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate CAS No. 74859-46-4

Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B14450146
CAS No.: 74859-46-4
M. Wt: 245.07 g/mol
InChI Key: DAQJLFCNVBLQJR-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a furan ring, a bromomethyl group, and a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate typically involves the bromination of methyl 3-(furan-2-yl)prop-2-enoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include furan-2,5-dione and other oxidized furan derivatives.

    Reduction Reactions: Products include the corresponding alcohols and diols.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate depends on the specific application and reaction it is involved in. Generally, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester and furan moieties can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chloromethyl)-3-(furan-2-yl)prop-2-enoate
  • **M

Properties

CAS No.

74859-46-4

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C9H9BrO3/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,6H2,1H3

InChI Key

DAQJLFCNVBLQJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CO1)CBr

Origin of Product

United States

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